Superior Reactivity of the Aryl Bromide vs. Chloride in Palladium-Catalyzed Couplings
The 2-bromo substituent on the pyridine ring of 2-Bromo-3-(thiazol-2-yloxy)-pyridine provides a significant kinetic advantage over its 2-chloro analog in key cross-coupling reactions [1]. A study on chemoselective Suzuki-Miyaura couplings has established a defined reactivity hierarchy for leaving groups on similar heteroaromatic systems, quantified by relative reaction rates [1]. The data demonstrates that the bromide is a far more efficient coupling partner under standard conditions than the chloride, allowing for a more predictable and higher-yielding reaction sequence [1].
| Evidence Dimension | Relative Reactivity in Palladium-Catalyzed Coupling |
|---|---|
| Target Compound Data | Reactivity defined by -Br |
| Comparator Or Baseline | Analog with -Cl substituent at the same position |
| Quantified Difference | The order of reactivity is: -Br > -OSO2F > -Cl, establishing the bromide as the most reactive halide among common leaving groups in this system. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions as described in the study [1]. |
Why This Matters
This higher reactivity translates to greater synthetic efficiency, potentially enabling the use of lower catalyst loadings, milder reaction temperatures, and shorter reaction times, which are critical considerations for cost-effective process chemistry.
- [1] X. Chen, et al. Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. European Patent EP3046917B1, 2016. View Source
